Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
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Overview
Description
Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a complex organic compound belonging to the class of benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (10-ethyl-11-ox-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting with the formation of the core benzoxazepine structure. Key steps may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Ethyl Group: Ethylation reactions are employed to introduce the ethyl group at the 10-position.
Oxidation and Carbamate Formation: The final steps involve oxidation to form the oxo group and subsequent reaction with ethyl carbamate.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, potentially introducing additional functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate may be used to study biological pathways and interactions. Its potential as a ligand for various receptors makes it valuable in pharmacological studies.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various conditions.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exerts its effects involves binding to specific molecular targets. These targets can include receptors, enzymes, or other proteins within biological systems. The binding interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Dibenz[b,f][1,4]oxazepine derivatives: These compounds share a similar core structure but may have different substituents and functional groups.
Oxazepine-based drugs: Other oxazepine derivatives used in pharmaceuticals can be compared to understand the unique properties of Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate.
Uniqueness: this compound stands out due to its specific ethyl group at the 10-position and the presence of the carbamate group. These structural features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-20-14-7-5-6-8-16(14)24-15-10-9-12(11-13(15)17(20)21)19-18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHBXNGNLUURTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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